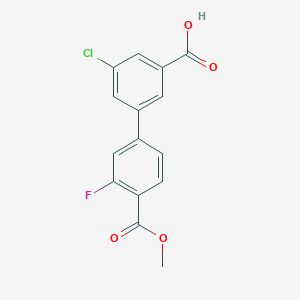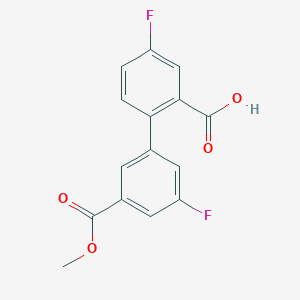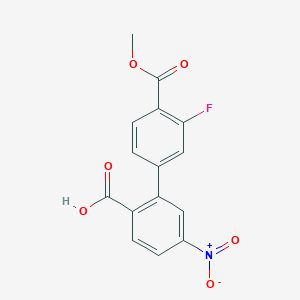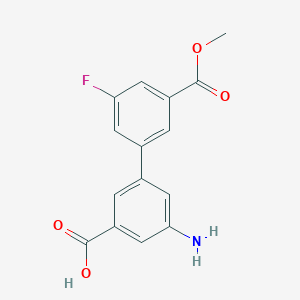
3-(3-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid (FMCBNA) is an organic compound with a molecular formula of C11H8FNO5. FMCBNA is a white crystalline solid with a melting point of 135-140°C. It is a versatile building block for organic synthesis and has been used in a variety of applications, including pharmaceuticals, agrochemicals, polymers, and fine chemicals. FMCBNA is also known for its unique biophysical and biochemical properties, including its ability to act as an inhibitor of enzymes and proteins, as well as its low toxicity and low environmental impact.
科学研究应用
3-(3-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% has been used in a variety of scientific research applications, including drug discovery, protein engineering, and biochemistry. It has been used as an inhibitor of enzymes and proteins, and as a tool to study enzyme kinetics and structure-activity relationships. 3-(3-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% has also been used to study the structure and function of G-protein coupled receptors and to develop novel drugs.
作用机制
3-(3-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% acts as an inhibitor of enzymes and proteins by binding to their active sites. It binds to the active sites of enzymes and proteins by forming hydrogen bonds and hydrophobic interactions. 3-(3-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% is also known to interact with the active sites of enzymes and proteins through electrostatic interactions.
Biochemical and Physiological Effects
3-(3-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% has been shown to inhibit the activity of enzymes and proteins, including cytochrome P450 enzymes and proteases. It has also been shown to inhibit the activity of G-protein coupled receptors, which are involved in a variety of physiological processes. In addition, 3-(3-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% has been shown to inhibit the activity of certain cancer-related enzymes and proteins.
实验室实验的优点和局限性
3-(3-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% has several advantages for use in laboratory experiments. It is a low-toxicity compound with a low environmental impact, and it is relatively easy to synthesize and purify. In addition, 3-(3-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% is a versatile building block for organic synthesis, and it can be used to study enzyme kinetics and structure-activity relationships. However, 3-(3-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% is not soluble in water, and it is not very stable in aqueous solutions.
未来方向
3-(3-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% has potential applications in drug discovery, protein engineering, and biochemistry. It could be used to develop novel drugs to treat a variety of diseases, including cancer and neurological disorders. In addition, 3-(3-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% could be used to study the structure and function of G-protein coupled receptors, and to develop new inhibitors of enzymes and proteins. Finally, 3-(3-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% could be used to study the structure-activity relationships of enzymes and proteins, and to develop new drugs that target specific enzymes and proteins.
合成方法
3-(3-Fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid, 95% can be synthesized from the reaction of 3-fluoro-4-methoxycarbonylphenylacetonitrile (FMCAN) and 5-nitrobenzoyl chloride (NBC) in dichloromethane. The reaction is carried out in the presence of a base such as pyridine or triethylamine. The product is purified by column chromatography and recrystallized from a mixture of ethanol and water.
属性
IUPAC Name |
3-(3-fluoro-4-methoxycarbonylphenyl)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO6/c1-23-15(20)12-3-2-8(7-13(12)16)9-4-10(14(18)19)6-11(5-9)17(21)22/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYXYLLDRNMJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691512 |
Source


|
| Record name | 3'-Fluoro-4'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262009-44-8 |
Source


|
| Record name | 3'-Fluoro-4'-(methoxycarbonyl)-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














